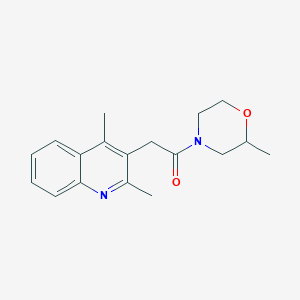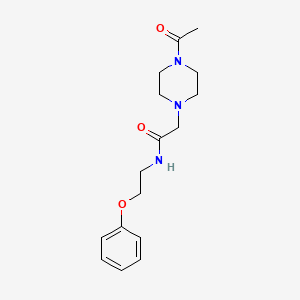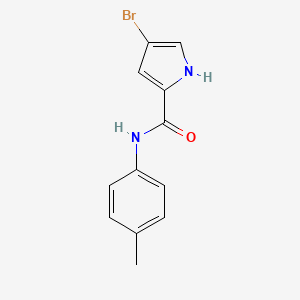
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone, also known as DMQX, is a potent competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a competitive antagonist of the ionotropic glutamate receptor, which means it binds to the receptor's active site and prevents the binding of glutamate, the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the flow of ions across the cell membrane. The exact mechanism of action of this compound depends on the subtype of glutamate receptor it is targeting, but in general, it reduces the excitability of neurons and the strength of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the subtype of glutamate receptor it is targeting. In general, this compound reduces the activity of glutamate receptors, which can lead to a decrease in the excitability of neurons and the strength of synaptic transmission. This can have various effects on the nervous system, such as reducing pain perception, preventing seizures, and impairing learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is its high potency and selectivity for glutamate receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use in lab experiments. For example, this compound can have off-target effects on other receptors or ion channels, which can complicate the interpretation of experimental results. In addition, this compound is not suitable for use in vivo due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the use of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in scientific research. One area of interest is the development of more selective and potent antagonists for specific subtypes of glutamate receptors. Another direction is the investigation of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatments for various neurological disorders.
Métodos De Síntesis
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone can be synthesized using a multi-step process starting from 2,4-dimethylquinoline and 2-methyl-4-morpholineethanol. The reaction involves the protection of the amine and alcohol groups, followed by the coupling of the two compounds using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields this compound as a white powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. For example, it has been used to study the mechanism of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This compound has also been used to investigate the role of glutamate receptors in pain perception, addiction, and epilepsy. In addition, this compound is used as a tool to distinguish between different subtypes of glutamate receptors, such as AMPA, kainate, and NMDA receptors.
Propiedades
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-11-20(8-9-22-12)18(21)10-16-13(2)15-6-4-5-7-17(15)19-14(16)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGILONGHADSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=C(C3=CC=CC=C3N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)